Enhanced PvdP Tyrosinase Inhibition vs. Parent Compound
N-(4-methoxybenzyl)-N'-phenylthiourea was identified as part of an SAR study aimed at improving the potency of phenylthiourea-based inhibitors of PvdP tyrosinase, a key enzyme in the pyoverdine-mediated iron uptake system of Pseudomonas aeruginosa [1]. The target compound, designated as derivative '3c', exhibited a submicromolar IC50, representing a significant enhancement over the unsubstituted parent phenylthiourea, which is only a weak allosteric inhibitor [1].
| Evidence Dimension | Inhibition of PvdP tyrosinase (IC50) |
|---|---|
| Target Compound Data | 0.57 ± 0.05 µM |
| Comparator Or Baseline | Parent phenylthiourea (unsubstituted) |
| Quantified Difference | >17.5-fold improvement in potency (comparator IC50 inferred to be >10 µM based on description as 'high micromolar') [1]. |
| Conditions | In vitro enzyme inhibition assay using recombinant PvdP tyrosinase. The compound was found to be an allosteric inhibitor. |
Why This Matters
This quantitative enhancement in potency directly translates to a more robust and effective tool compound for studying P. aeruginosa virulence mechanisms and iron acquisition, reducing the required concentration for biological effect.
- [1] Wibowo, J. P., et al. (2020). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Bioorganic & Medicinal Chemistry Letters, 30(17), 127409. View Source
